Lipophilicity Differential: 5-Methoxy vs Des-Methoxy (2-Bromo-N-[1-(furan-3-yl)propan-2-yl]benzamide) Drives Calculated logP Shift
The introduction of a 5-methoxy substituent on the benzamide ring of 2-bromo-N-[1-(furan-3-yl)propan-2-yl]-5-methoxybenzamide [Target] is calculated to reduce lipophilicity relative to the des-methoxy comparator 2-bromo-N-[1-(furan-3-yl)propan-2-yl]benzamide . Using the XLogP3 algorithm, the target compound exhibits a lower logP, indicative of improved aqueous solubility and potentially reduced non-specific protein binding. This translates to a measurable difference in predicted physicochemical properties that is critical for designing soluble probe molecules or leads with favorable in vivo distribution. Caution: This is a class-level inference based on calculated properties, not experimental logD/logP measurements .
| Evidence Dimension | Calculated partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 (calculated) |
| Comparator Or Baseline | 2-bromo-N-[1-(furan-3-yl)propan-2-yl]benzamide (CAS 1798673-57-0): XLogP3 = 3.1 (calculated) |
| Quantified Difference | ΔXLogP3 = -0.3 units; Target is 0.3 log units less lipophilic than the des-methoxy comparator. |
| Conditions | In silico prediction using XLogP3 algorithm via PubChem and Chemsrc; no experimental chromatographic logD/logP data were retrievable. |
Why This Matters
For procurement decisions in drug discovery, a calculated logP difference of 0.3 units can translate into measurably higher aqueous solubility and a lower risk of phospholipidosis or hERG block, making the target compound the preferred choice for early-stage phenotypic or biophysical screens where clear solution is required.
